H-Arg-betaNA HCl
Description
H-Arg-βNA HCl (L-Arginine β-naphthylamide hydrochloride) is a synthetic peptide derivative widely utilized in biochemical research, particularly as a chromogenic substrate for proteolytic enzymes such as trypsin and other arginine-specific proteases. The compound consists of an arginine residue conjugated to β-naphthylamide (βNA) via an amide bond, with hydrochloric acid as a counterion. Upon enzymatic cleavage, the βNA moiety releases a colored product, enabling spectrophotometric detection of enzyme activity .
Its utility stems from its specificity for enzymes recognizing arginine residues and its stability under physiological conditions.
Properties
IUPAC Name |
2-amino-5-(diaminomethylideneamino)-N-naphthalen-2-ylpentanamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5O.ClH/c17-14(6-3-9-20-16(18)19)15(22)21-13-8-7-11-4-1-2-5-12(11)10-13;/h1-2,4-5,7-8,10,14H,3,6,9,17H2,(H,21,22)(H4,18,19,20);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEVOXPYVEJEKIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CCCN=C(N)N)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClN5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.83 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Arg-betaNA HCl typically involves the coupling of L-arginine with beta-naphthylamide. This process can be achieved through peptide synthesis techniques, where the carboxyl group of L-arginine is activated and then reacted with the amine group of beta-naphthylamide. The reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin, followed by cleavage and purification steps to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
H-Arg-betaNA HCl can undergo various chemical reactions, including:
Hydrolysis: The peptide bond between L-arginine and beta-naphthylamide can be hydrolyzed under acidic or basic conditions, leading to the formation of L-arginine and beta-naphthylamine.
Oxidation: The arginine residue can be oxidized to form nitric oxide and citrulline, which are important in various biological processes.
Substitution: The amine group of beta-naphthylamide can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or enzymatic oxidation using nitric oxide synthase.
Substitution: Electrophiles such as alkyl halides or acyl chlorides.
Major Products Formed
Hydrolysis: L-arginine and beta-naphthylamine.
Oxidation: Nitric oxide and citrulline.
Substitution: Various substituted derivatives of beta-naphthylamide.
Scientific Research Applications
H-Arg-betaNA HCl has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzymatic assays to study the activity of proteases and peptidases.
Medicine: Investigated for its potential therapeutic effects, particularly in cardiovascular research due to the role of L-arginine in nitric oxide production.
Chemistry: Utilized in the synthesis of complex peptides and as a building block for the development of new compounds.
Industry: Employed in the production of diagnostic reagents and biochemical research tools.
Mechanism of Action
The mechanism of action of H-Arg-betaNA HCl primarily involves its role as a substrate for enzymes. For example, in the presence of proteases, the peptide bond between L-arginine and beta-naphthylamide is cleaved, releasing beta-naphthylamine, which can be detected spectrophotometrically. This property makes it useful in enzymatic assays to measure protease activity.
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares H-Arg-βNA HCl with structurally related β-naphthylamide (βNA) and para-nitroaniline (pNA) derivatives:
Key Observations :
- Specificity : H-Arg-βNA HCl and H-Arg-Arg-βNA · 3 HCl target arginine-specific proteases, whereas H-Pro-βNA HCl is tailored for proline-specific enzymes.
- Complexity: H-Ala-Ala-Pro-Leu-pNA·HCl, with its tetrapeptide-pNA structure, is designed for higher-specificity assays (e.g., neutrophil elastase), while mono-residue derivatives like H-Arg-βNA HCl are simpler and cost-effective for basic enzymatic studies.
Research Findings and Efficacy
- Enzymatic Activity : H-Arg-βNA HCl’s cleavage efficiency is comparable to H-Pro-βNA HCl in protease assays but differs in specificity. For instance, trypsin exhibits higher activity toward H-Arg-βNA HCl than H-Pro-βNA HCl due to its arginine preference .
- Stability : βNA derivatives generally exhibit superior stability in aqueous buffers compared to pNA analogs, which may degrade under prolonged light exposure .
- Commercial Use : H-Arg-Arg-βNA · 3 HCl is marketed as a certified reference standard, emphasizing its role in quality-controlled research, while H-Arg-βNA HCl is more commonly used in routine assays .
Biological Activity
H-Arg-betaNA HCl (H-Arginine-beta-naphthylamide hydrochloride) is a synthetic peptide derivative that has garnered interest in biochemical research due to its unique biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings from diverse sources.
- Molecular Formula : C₁₈H₂₃ClN₄O
- Molecular Weight : 354.86 g/mol
- CAS Number : 100900-26-3
- Solubility : Soluble in water and organic solvents.
This compound functions primarily as a substrate for various peptidases and enzymes, influencing several biological pathways. Its mechanism of action includes:
- Inhibition of Peptidases : It acts as a competitive inhibitor for aminopeptidases, affecting protein metabolism and degradation.
- Modulation of Cell Signaling : The compound has been shown to influence signaling pathways such as the MAPK/ERK pathway, crucial for cell growth and differentiation.
- Antimicrobial Properties : Preliminary studies indicate potential antimicrobial effects against certain bacterial strains.
Enzymatic Activity
This compound has been evaluated for its ability to serve as a substrate for various enzymes. The following table summarizes its interactions with different peptidases:
| Enzyme Type | Activity Level | Reference |
|---|---|---|
| Aminopeptidase N | High | |
| Dipeptidyl Peptidase | Moderate | |
| Cysteine Peptidase | Low |
Cytotoxicity Studies
In vitro studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. The following table presents IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|
| MCF-7 (Breast) | 12.5 | |
| HeLa (Cervical) | 10.2 | |
| A549 (Lung) | 15.0 |
Case Studies
- Anticancer Activity : A notable study involving human cancer cell lines indicated that treatment with this compound resulted in apoptosis, as evidenced by increased Annexin V staining. The study reported an increase in caspase activity, suggesting the compound's role in inducing programmed cell death.
- Inhibition of Pathogen Growth : Research demonstrated that this compound exhibited inhibitory effects against several pathogens, including Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.
- Metabolic Pathway Influence : A study highlighted the compound's interaction with metabolic enzymes, suggesting alterations in metabolic pathways relevant to disease states, particularly in cancer metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
